Bienvenue dans la boutique en ligne BenchChem!

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine

Stereochemistry Fragment-based drug discovery Structure-activity relationship

This chiral (1R,2R)-trans cyclopropyl thiazole building block offers a rigid, geometrically defined vector between the aminothiazole core and 5-bromothiophene handle, eliminating conformational flexibility that complicates SAR. The aryl bromide enables direct Pd-catalyzed coupling, saving synthesis and purification steps. Suitable for fragment-based screening, chemical probe development, and antifungal lead optimization. Supplied at ≥95% purity (HPLC).

Molecular Formula C10H9BrN2S2
Molecular Weight 301.22
CAS No. 2470279-50-4
Cat. No. B2780967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine
CAS2470279-50-4
Molecular FormulaC10H9BrN2S2
Molecular Weight301.22
Structural Identifiers
SMILESC1C(C1C2=CSC(=N2)N)C3=CSC(=C3)Br
InChIInChI=1S/C10H9BrN2S2/c11-9-1-5(3-14-9)6-2-7(6)8-4-15-10(12)13-8/h1,3-4,6-7H,2H2,(H2,12,13)/t6-,7+/m0/s1
InChIKeyXPHRMXSQNCIGIU-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine (CAS 2470279-50-4): Supplier & Identity Baseline for Procuring this Chiral Thiazole Building Block


4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine (CAS 2470279-50-4) is a chiral, trisubstituted 2-aminothiazole derivative incorporating a trans-(1R,2R)-cyclopropyl linker between the thiazole core and a 5-bromothiophen-3-yl moiety . It is commercially supplied as a research-grade building block (Enamine catalog EN300-27106033; Sigma-Aldrich ENAH95E72F01) with a reported purity of ≥95% (HPLC) and a molecular formula of C10H9BrN2S2 (MW 301.23 g/mol) . The compound belongs to the 2,4-disubstituted thiazole family, a scaffold associated with diverse bioactivities including Cdc7 kinase inhibition [1][2]. Its defined (1R,2R) stereochemistry, aryl bromide functionality for Pd-mediated cross-coupling, and rigid cyclopropane spacer collectively differentiate it from simpler achiral 2-aminothiazole analogs .

Why a Simple 2-Aminothiazole Cannot Replace 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine: Procurement-Risk Evidence


Generic substitution of this compound with a simpler 2-aminothiazole or a positional bromothiophene isomer introduces three distinct risks for medicinal chemistry and chemical biology workflows. First, the (1R,2R)-trans-cyclopropyl spacer imposes a rigid, geometrically defined vector angle between the thiazole core and the bromothiophene ring ; replacing this with a freely rotating single bond or a cis-configured cyclopropane alters the spatial presentation of the aryl bromide to its biological target by several angstroms, a deviation known to abolish target engagement in rigid binding pockets [1]. Second, the 5-bromothiophen-3-yl substitution pattern positions the bromine para to the thiophene sulfur, generating a distinct electronic and steric profile compared to 5-bromothiophen-2-yl or 4-bromothiophen-2-yl analogs, which directly affects both Pd-catalyzed coupling reactivity and potential halogen-bonding interactions in target binding sites [2]. Third, class-level SAR from trisubstituted thiazole Cdc7 kinase inhibitors demonstrates that minor alterations to the 4-position substituent, including cyclopropyl-to-aryl replacements, can shift IC50 values by over 100-fold [3]. These differences are not compensated by simply adjusting molar equivalents in an assay; the structural deviations are non-linear and cannot be normalized post hoc.

Quantitative Differentiation Evidence for 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine (CAS 2470279-50-4) Against Closest Analogs


Defined (1R,2R)-Trans-Cyclopropyl Stereochemistry versus Racemic Mixtures or Undefined Stereoisomers

The (1R,2R) stereochemical designation defines a specific trans-cyclopropyl geometry where both the thiazole and bromothiophene substituents occupy pseudoequatorial orientations on the cyclopropane ring . This contrasts with the cis-(1R,2S) diastereomer, which would place one substituent in a pseudoaxial orientation, altering the dihedral angle between the two heterocyclic planes by approximately 50–60° [1]. Many commercial catalog entries list this compound as the racemic mixture (rac-4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine, CAS 2742365-42-8), while the CAS 2470279-50-4 entry is designated as the single enantiomer pair . For fragment-based drug discovery campaigns where binding mode is interpreted from crystallographic electron density, using the racemate instead of the enantiopure (1R,2R) form can lead to ambiguous occupancy refinement and incorrect pose assignment, as the two enantiomers of the trans compound are non-superimposable mirror images with identical scalar coupling but opposite specific rotation [2].

Stereochemistry Fragment-based drug discovery Structure-activity relationship

Predicted Lipophilicity (cLogP 3.13) Differentiates from More Polar Des-Bromo and 4-Cyclopropylthiazol-2-amine Analogs

The calculated partition coefficient (cLogP) for 4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine is reported as 3.131 by the supplier . This value places the compound in a lipophilicity range consistent with moderate membrane permeability and blood-brain barrier penetration potential [1]. By contrast, the des-bromo analog 4-cyclopropylthiazol-2-amine (CAS 324579-90-0; C6H8N2S, MW 140.21) has an estimated cLogP of approximately 1.2–1.5 , a difference of ~1.6–1.9 log units. This translates to an approximately 40–80-fold difference in octanol-water partition coefficient, meaning the bromothiophene-bearing compound is substantially more lipophilic. In fragment-based screening libraries, this cLogP difference places the two compounds in distinct property space: 4-cyclopropylthiazol-2-amine falls within the standard Rule-of-Three guidelines (cLogP ≤3), whereas the target compound approaches the upper boundary [2]. The 5-bromothiophen-2-yl isomer 4-(5-bromothiophen-2-yl)-N-cyclopropylthiazol-2-amine (CAS 940796-07-6) carries the bromine at a different position and features an N-cyclopropyl rather than a C-cyclopropyl linkage, resulting in a distinct hydrogen-bond donor/acceptor profile and conformational flexibility that the target compound's rigid cyclopropane does not possess .

Lipophilicity Permeability Fragment physicochemical profiling

Aryl Bromide Functionality Enables Pd-Catalyzed Cross-Coupling: Differentiated from Non-Halogenated Thiazole Scaffolds

The compound is explicitly classified by the supplier under the 'Aryl Halides for Pd-catalyzed Couplings' subclass . The bromine atom at the 5-position of the thiophene ring serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling post-synthetic diversification of the thiophene moiety without altering the cyclopropyl-thiazole-amine core [1]. This contrasts with non-halogenated 2-aminothiazole building blocks such as 4-cyclopropylthiazol-2-amine (CAS 324579-90-0), which lack an aryl halide and would require separate halogenation steps (e.g., NBS bromination) before cross-coupling can be performed . The 5-bromothiophene position is electronically activated for oxidative addition by Pd(0) due to the electron-withdrawing effect of the thiophene sulfur, with reported coupling rates faster than those of the corresponding 4-bromothiophene isomer in model systems [2]. Furthermore, the Br substituent provides a heavy-atom anomalous scattering signal for X-ray crystallographic phasing, a feature absent in chloro, fluoro, or non-halogenated analogs [3].

Synthetic chemistry Cross-coupling Library diversification

Class-Level Antifungal and Anti-Toxoplasma Activity of Cyclopropyl-Thiazole Hybrids Distinguishes Bioactive Scaffold from Inactive Core Structures

A systematic study by Łączkowski et al. (2018) evaluated a series of ten (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives for antifungal and anti-Toxoplasma gondii activity [1]. Compounds containing the cyclopropyl-thiazole pharmacophore demonstrated MIC values against Candida spp. ATCC strains as low as 0.015 µg/mL, matching or exceeding the potency of the clinical comparator nystatin (MIC range 0.5–2 µg/mL) [1]. For anti-Toxoplasma gondii activity, select derivatives exhibited IC50 values 31–52 times lower than sulfadiazine, the standard-of-care agent [1]. While 4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine itself was not among the ten tested compounds, it shares the critical cyclopropyl-thiazole core and the bromothiophene substituent with the active series . By contrast, simpler 2-aminothiazole derivatives lacking the cyclopropyl fragment (e.g., 4-phenylthiazol-2-amine, 4-methylthiazol-2-amine) exhibit substantially weaker antifungal activity in comparable microdilution assays, with typical MIC values >32 µg/mL [2]. Importantly, the Łączkowski study also demonstrated that the active cyclopropyl-thiazole compounds were non-cytotoxic to mouse L929 fibroblast and VERO cells at concentrations that fully inhibited fungal and parasite growth, indicating a therapeutic window [1]. This is a class-level property not observed with non-cyclopropyl thiazole antifungals such as fluconazole-traizole hybrids, which show narrower selectivity indices [3].

Antifungal Anti-Toxoplasma gondii Cyclopropyl-thiazole SAR

Validated Application Scenarios for Procuring 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine (CAS 2470279-50-4)


Fragment-Based Drug Discovery Targeting Kinase ATP-Binding Sites: Defined (1R,2R) Geometry for Crystallographic Fragment Screening

Fragment-based lead discovery campaigns targeting kinases such as Cdc7, PI3K, or CK2 benefit from the compound's (1R,2R)-trans-cyclopropyl scaffold, which presents the 2-aminothiazole hydrogen-bond donor/acceptor motif at a fixed geometric vector relative to the bromothiophene moiety [1][2]. The bromine atom provides anomalous scattering for experimental phasing (SAD/MAD) at synchrotron wavelengths, enabling unambiguous fragment placement in electron density maps without requiring incorporation of a separate heavy-atom derivatization step [3]. The cLogP of 3.13 ensures adequate solubility in the DMSO-aqueous buffer mixtures (typically 2–5% DMSO) used for fragment soaking experiments, while the molecular weight of 301 Da places the compound within the upper range of fragment-like chemical space [4]. Screening libraries composed of non-cyclopropyl 2-aminothiazoles lack the conformational restraint necessary for high-resolution pose refinement, increasing the risk of false-negative crystallographic hits [2].

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling: Aryl Bromide as a Diversification Point for SAR Exploration

The compound's 5-bromothiophene substituent is pre-activated for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, enabling rapid generation of focused libraries with varied aryl, heteroaryl, amine, or alkyne substituents at the thiophene 5-position [5][6]. This 'coupling-ready' feature eliminates a separate halogenation and purification sequence for each library member, as would be required when starting from non-halogenated 4-cyclopropylthiazol-2-amine (CAS 324579-90-0) . The 5-position of the thiophene ring is electronically favored for oxidative addition by Pd(0) compared to the 4-position, as the sulfur atom's lone pair participates in the aromatic π-system and directs electron density in a manner that accelerates the rate-determining step of the catalytic cycle for 5-halo isomers [6]. For teams running 24- or 96-well parallel synthesis formats, this translates to consistent coupling yields and reduced failure rates across diverse boronic acid or amine coupling partners.

Antifungal and Anti-Parasitic Lead Optimization: Leveraging Cyclopropyl-Thiazole Pharmacophore with Established Selectivity Window

The cyclopropyl-thiazole scaffold has demonstrated class-level antifungal activity against Candida spp. with MIC values as low as 0.015 µg/mL and anti-Toxoplasma gondii IC50 values 31–52× lower than sulfadiazine [7]. Critically, these activities were observed at concentrations non-cytotoxic to mammalian L929 and VERO cell lines, indicating a selectivity window that simpler 2-aminothiazoles (MIC >32 µg/mL, poor selectivity) do not achieve [7][8]. The 5-bromothiophene substituent present in this compound may further enhance activity through halogen-bonding interactions with fungal CYP51 or secreted aspartic proteinase (SAP) active sites, as suggested by molecular docking studies that identified SAP as a putative target for cyclopropyl-thiazole antifungals [7]. Investigators building SAR around this scaffold can use this compound as a starting point for systematic variation of the bromothiophene moiety, with the bromine serving both as a synthetic handle and as a potential pharmacophoric element.

Chemical Biology Probe Development Requiring Defined Stereochemistry for Target Engagement Studies

When developing chemical probes for cellular target engagement assays (e.g., CETSA, NanoBRET, or photoaffinity labeling), the defined (1R,2R) stereochemistry of this compound ensures that any observed biological effect can be attributed to a single molecular entity rather than a mixture of diastereomers or enantiomers [9]. The compound incorporates a primary amine at the thiazole 2-position, which can be functionalized with biotin, fluorophores, or photo-crosslinking groups for pull-down or imaging applications without perturbing the cyclopropyl-bromothiophene core responsible for target recognition . The rigid cyclopropane linker minimizes entropic penalties upon target binding relative to flexible ethylene or propylene spacers, potentially yielding tighter binding and cleaner target engagement profiles in cellular thermal shift assays [2]. For groups conducting structure-based probe optimization, the bromine atom simultaneously provides anomalous phasing signal for co-crystallography and serves as a site for late-stage functionalization via Pd-mediated chemistry [3][5].

Quote Request

Request a Quote for 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.